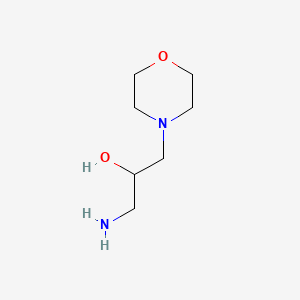

1-Amino-3-morpholinopropan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-morpholin-4-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c8-5-7(10)6-9-1-3-11-4-2-9/h7,10H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGPOQDTHDLUGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40960417 | |

| Record name | 1-Amino-3-(morpholin-4-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39849-45-1 | |

| Record name | 1-Amino-3-(morpholin-4-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Amino-3-morpholinopropan-2-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3-morpholinopropan-2-ol is a chiral amino alcohol incorporating a morpholine moiety, a privileged scaffold in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, including predicted spectral data, a detailed plausible synthesis protocol, and a discussion of its potential applications in drug development. The content is structured to offer not just factual information but also insights into the rationale behind its synthesis and analytical methodologies, empowering researchers to effectively utilize this versatile building block.

Introduction: The Significance of Morpholine-Containing Scaffolds in Medicinal Chemistry

The morpholine ring is a recurring motif in a multitude of approved drugs and clinical candidates, valued for its ability to improve pharmacokinetic properties such as aqueous solubility, metabolic stability, and overall absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2] Its incorporation into a molecule can also influence biological activity through specific interactions with target proteins.[3] this compound combines this beneficial heterocyclic system with a chiral 1-amino-2-propanol backbone, a structural element also prevalent in various bioactive compounds. This unique combination makes it a valuable intermediate for the synthesis of novel therapeutic agents.

Physicochemical and Predicted Spectral Properties

Physicochemical Properties

| Property | Value/Prediction | Source/Rationale |

| Molecular Formula | C₇H₁₆N₂O₂ | [4][5][6] |

| Molecular Weight | 160.21 g/mol | [4][5][6] |

| CAS Number | 39849-45-1 (racemate), 452105-36-1 ((S)-enantiomer) | [4][5] |

| IUPAC Name | 1-Amino-3-(morpholin-4-yl)propan-2-ol | [5][6] |

| Appearance | Predicted to be a colorless to pale yellow liquid or low melting solid. | Based on similar amino alcohols. |

| Solubility | Predicted to be soluble in water and polar organic solvents. | Presence of multiple polar functional groups (amine, alcohol, ether). |

| pKa | The primary amine is expected to have a pKa around 9-10, and the morpholine nitrogen around 7-8. | Based on analogous structures. |

Predicted Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.5 - 2.0 | br s | 3H | -NH₂ and -OH | Exchangeable protons, broad signal. |

| ~2.4 - 2.6 | m | 6H | Morpholine -CH₂-N- and -CH₂-CH(OH)- | Protons adjacent to nitrogen and the chiral center. |

| ~3.5 - 3.7 | t | 4H | Morpholine -CH₂-O- | Protons adjacent to the oxygen atom in the morpholine ring. |

| ~3.8 - 4.0 | m | 1H | -CH(OH)- | Methine proton of the alcohol. |

| ~2.7 - 2.9 | dd | 1H | -CH₂-NH₂ (diastereotopic) | One of the diastereotopic protons adjacent to the primary amine. |

| ~2.9 - 3.1 | dd | 1H | -CH₂-NH₂ (diastereotopic) | The other diastereotopic proton adjacent to the primary amine. |

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~45 - 50 | -CH₂-NH₂ | Carbon adjacent to the primary amine. |

| ~53 - 58 | Morpholine -CH₂-N- | Carbons in the morpholine ring adjacent to the nitrogen. |

| ~60 - 65 | -CH₂-CH(OH)- | Carbon adjacent to the morpholine nitrogen and the chiral center. |

| ~65 - 70 | -CH(OH)- | Carbon bearing the hydroxyl group. |

| ~67 - 72 | Morpholine -CH₂-O- | Carbons in the morpholine ring adjacent to the oxygen. |

The infrared spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 | O-H stretch, N-H stretch | Alcohol, Primary Amine |

| 2950 - 2800 | C-H stretch | Aliphatic |

| 1650 - 1580 | N-H bend | Primary Amine |

| 1115 - 1085 | C-O-C stretch | Ether (Morpholine) |

| 1100 - 1000 | C-O stretch | Secondary Alcohol |

Electron ionization mass spectrometry is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment | Rationale |

| 160 | [M]⁺ | Molecular ion. |

| 130 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl group. |

| 100 | [M - C₂H₄O - NH₂]⁺ | Fragmentation of the morpholine ring and loss of the amino group. |

| 86 | [Morpholine-CH₂]⁺ | Cleavage adjacent to the morpholine nitrogen. |

| 57 | [C₃H₇N]⁺ | Fragmentation of the aminopropanol chain. |

Synthesis of this compound

A robust and stereocontrolled synthesis of chiral amino alcohols is crucial for their application in drug development. The most common and effective method for the synthesis of such compounds is the regioselective ring-opening of a suitable chiral epoxide with an amine.[4][5][7]

Proposed Synthetic Pathway

The synthesis of enantiomerically pure (S)-1-Amino-3-morpholinopropan-2-ol can be achieved from (R)-epichlorohydrin in a two-step process.

Caption: Proposed synthetic pathway for (S)-1-Amino-3-morpholinopropan-2-ol.

Detailed Experimental Protocol

Step 1: Synthesis of (R)-Glycidyl Tosylate from (R)-Epichlorohydrin

-

Rationale: Conversion of the chlorohydrin to a tosylate provides a better leaving group for the subsequent nucleophilic substitution by morpholine. Pyridine acts as a base to neutralize the HCl generated.

-

Procedure:

-

To a stirred solution of (R)-epichlorohydrin (1.0 eq) in pyridine (5-10 volumes) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to stir at 0-5 °C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (R)-glycidyl tosylate, which can be used in the next step without further purification.

-

Step 2: Synthesis of (S)-1-(Morpholin-4-yl)-3-(tosyloxy)propan-2-ol

-

Rationale: The nucleophilic attack of morpholine on the less substituted carbon of the epoxide ring proceeds with high regioselectivity. The reaction is typically carried out in a polar protic solvent to facilitate the ring-opening.

-

Procedure:

-

To a solution of (R)-glycidyl tosylate (1.0 eq) in isopropanol (5-10 volumes), add morpholine (1.2 eq).

-

Heat the reaction mixture to reflux (around 80-90 °C) and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain (S)-1-(Morpholin-4-yl)-3-(tosyloxy)propan-2-ol.

-

Step 3: Synthesis of (S)-1-Amino-3-morpholinopropan-2-ol

-

Rationale: The tosylate is displaced by an azide ion, which is a good nucleophile and a precursor to the amine. The azide is then reduced to the primary amine using standard methods like catalytic hydrogenation or reduction with a metal hydride.

-

Procedure:

-

To a solution of (S)-1-(Morpholin-4-yl)-3-(tosyloxy)propan-2-ol (1.0 eq) in dimethylformamide (DMF, 5-10 volumes), add sodium azide (1.5 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture, pour into water, and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give crude (S)-4-(3-azido-2-hydroxypropyl)morpholine.

-

Dissolve the crude azide in methanol (10 volumes) and add 10% Palladium on carbon (10% w/w).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture through a pad of Celite and wash with methanol.

-

Concentrate the filtrate under reduced pressure to yield (S)-1-Amino-3-morpholinopropan-2-ol. Further purification can be achieved by crystallization or chromatography if necessary.

-

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is dictated by its three functional groups: the primary amine, the secondary alcohol, and the tertiary amine of the morpholine ring.

Key Reactions

-

N-Acylation/Sulfonylation: The primary amine can be readily acylated or sulfonylated to form amides and sulfonamides, respectively. This is a common strategy to introduce various substituents and modulate the compound's properties.

-

O-Alkylation/Acylation: The secondary alcohol can be alkylated to form ethers or acylated to form esters.

-

Reactions with Aldehydes and Ketones: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines, which can be further reduced to secondary amines (reductive amination).

-

Salt Formation: The basic nitrogen atoms can form salts with various acids, which can be useful for purification or to improve the compound's solubility and handling properties.

Caption: Key reactions of this compound.

Applications in Drug Discovery

The structural features of this compound make it a promising scaffold for the development of new drugs in various therapeutic areas. The morpholine moiety is known to be a key component in several approved drugs, including the antibiotic linezolid and the anticancer agent gefitinib. The amino alcohol portion can mimic the structure of natural amino acids or act as a hinge region to connect different pharmacophores.

Potential applications include:

-

Synthesis of Chiral Ligands: The molecule can serve as a precursor for the synthesis of chiral ligands for asymmetric catalysis.

-

Building Block for Bioactive Molecules: It can be incorporated into larger molecules to improve their pharmacological properties. For example, it could be used in the synthesis of novel kinase inhibitors, antiviral agents, or CNS-active compounds.

-

Prodrug Strategies: The primary amine or the alcohol group can be used to attach a promoiety to a known drug, potentially improving its delivery or release characteristics.

Analytical Methods for Quality Control

Ensuring the chemical purity and enantiomeric excess of this compound is critical for its use in research and development.

Purity Assessment by HPLC

A standard reversed-phase High-Performance Liquid Chromatography (HPLC) method can be developed for purity assessment.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) for compounds lacking a strong chromophore.

Enantiomeric Purity by Chiral HPLC

The separation of the (R) and (S) enantiomers is crucial. This can be achieved using a chiral stationary phase (CSP).

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) is a good starting point.[8][9][10]

-

Mobile Phase: Typically a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic compounds.

-

Detection: UV detection at a low wavelength.

Caption: Analytical workflow for this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, based on the known hazards of similar amino alcohols and morpholine derivatives, the following precautions should be taken:

-

Health Hazards: Likely to be corrosive to the skin and eyes. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Use in a well-ventilated area or with a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly closed.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in medicinal chemistry and drug development. Its unique combination of a beneficial morpholine moiety and a chiral amino alcohol backbone makes it an attractive starting material for the synthesis of novel bioactive compounds. This guide has provided a comprehensive overview of its predicted chemical properties, a detailed and plausible synthetic route, and a discussion of its potential applications and analytical methodologies. By understanding these core aspects, researchers can effectively leverage this compound in their quest for new and improved therapeutics.

References

- Reddy, K. L. R., et al. (2007). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron Letters, 48(41), 7349-7351.

- PubChem. (S)-1-Amino-3-morpholinopropan-2-ol.

- Hansen, T. V., & Stenstrøm, Y. (2015). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 54(47), 11844-11853.

- Jain, A., & Sahu, S. K. (2024).

- Semantic Scholar. Synthesis and SAR of morpholine and its derivatives: A review update.

- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.

- ResearchGate. Biological activities of morpholine derivatives and molecular targets involved.

- Phenomenex. Chiral HPLC Separations.

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. rroij.com [rroij.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ursa.cat [ursa.cat]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. phx.phenomenex.com [phx.phenomenex.com]

A Comprehensive Guide to the Structural Elucidation of 1-Amino-3-morpholinopropan-2-ol: A Multi-technique Spectroscopic Approach

Executive Summary

The unambiguous determination of a molecule's chemical structure is the bedrock of chemical research and pharmaceutical development. 1-Amino-3-morpholinopropan-2-ol, a bifunctional molecule incorporating a primary amine, a secondary alcohol, and a morpholine moiety, represents a versatile building block in medicinal chemistry. Its precise structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the biological activity of target compounds. This guide provides an in-depth, practical framework for the structural elucidation of this compound, leveraging a synergistic combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. By integrating the orthogonal data from these techniques, we can achieve a self-validating and definitive confirmation of the molecule's identity, connectivity, and functional group composition.

Introduction to this compound

Molecular Overview

This compound is a chiral amino alcohol with the molecular formula C₇H₁₆N₂O₂.[1] Its structure contains several key features that are amenable to spectroscopic analysis: a saturated N-heterocyclic morpholine ring, a flexible propanol backbone, a primary amine (-NH₂), and a secondary alcohol (-OH). The presence of two basic nitrogen atoms makes it particularly suitable for analysis by electrospray ionization mass spectrometry in positive ion mode.

Candidate Structure:

-

IUPAC Name: this compound

-

CAS Number: 39849-45-1 (Racemic)[2]

-

Molecular Formula: C₇H₁₆N₂O₂

-

Molecular Weight: 160.21 g/mol

The Rationale for Elucidation

In any synthetic campaign, particularly in drug development, verifying the structure of an intermediate like this compound is a critical quality control checkpoint. The primary goals are:

-

Confirmation of Identity: To prove that the intended molecule was synthesized.

-

Isomeric Purity: To ensure that no structural isomers were formed, such as 2-Amino-3-morpholinopropan-1-ol.

-

Foundation for Further Chemistry: To provide a validated starting material for subsequent reactions, ensuring the final active pharmaceutical ingredient (API) has the correct structure.

The Integrated Analytical Strategy

No single analytical technique can provide a complete structural picture. Therefore, we employ an integrated workflow where each technique provides a unique and complementary piece of the puzzle.

-

Mass Spectrometry (MS): Provides the molecular weight and offers clues to the structure through fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR): Delivers the definitive map of the carbon-hydrogen framework, establishing atom connectivity.

-

Infrared (IR) Spectroscopy: Offers a rapid and conclusive confirmation of the presence of key functional groups.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Principle and Experimental Choice

The first step in analyzing an unknown compound is to determine its molecular weight. We select Electrospray Ionization (ESI) as the ionization method because it is a "soft" technique that minimizes fragmentation, allowing for clear observation of the molecular ion. Given the two basic nitrogen atoms in the structure, ESI in positive ion mode is the logical choice, as it will readily form a protonated molecule, [M+H]⁺.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid ensures an acidic environment to promote protonation.

-

Instrumentation: Use a quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

MS Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Drying Gas (N₂): 8 - 12 L/min

-

Gas Temperature: 300 - 350 °C

-

Mass Range: Scan from m/z 50 to 500.

-

-

Tandem MS (MS/MS): Isolate the presumed [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with argon gas to generate characteristic fragment ions.

Data Interpretation and Expected Results

Molecular Ion: The primary ESI-MS spectrum should show a dominant peak at m/z 161.13 , corresponding to the protonated molecule [C₇H₁₆N₂O₂ + H]⁺. This immediately confirms the molecular formula.

Fragmentation Analysis (MS/MS): The fragmentation pattern provides a fingerprint of the molecule's structure. Key bond cleavages are predictable in amino alcohols and ethers.

Caption: Predicted major fragmentation pathways in MS/MS.

| Predicted m/z | Plausible Fragment Structure / Origin | Rationale |

| 161.13 | [C₇H₁₇N₂O₂]⁺ | [M+H]⁺ Molecular Ion |

| 144.10 | [M+H - NH₃]⁺ | Loss of the primary amine group as ammonia, a common pathway for primary amines. |

| 130.10 | [M+H - CH₂OH]⁺ | Alpha-cleavage adjacent to the alcohol, with loss of a hydroxymethyl radical (less common in ESI). |

| 101.08 | [C₄H₉O+CH₂]⁺ | Cleavage of the C-N bond of the morpholine ring, retaining the morpholino-methyl fragment. |

| 86.08 | [C₄H₈NO]⁺ | Cleavage of the propanol backbone, resulting in the morpholine ring fragment. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity

Principle and Experimental Choice

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule. ¹H NMR reveals the chemical environment and neighboring relationships of protons, while ¹³C NMR identifies all unique carbon atoms. For a molecule of this complexity, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential to definitively link protons to each other and to their attached carbons, thereby building the molecular skeleton piece by piece.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is an excellent choice as it will exchange with the -OH and -NH₂ protons, causing their signals to disappear, which aids in their identification.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Experiments to Run:

-

¹H NMR: Standard proton spectrum acquisition.

-

¹³C NMR: Standard carbon spectrum with proton decoupling (e.g., DEPT-135 can be used to differentiate CH, CH₂, and CH₃ groups).

-

COSY: To identify proton-proton (H-H) couplings within the same spin system.

-

HSQC: To correlate each proton with its directly attached carbon atom.

-

¹H NMR - Predicted Spectrum and Interpretation

The ¹H NMR spectrum can be divided into distinct regions corresponding to the morpholine and propanol moieties. Predictions are based on known chemical shifts of similar structural units, such as 1-aminopropan-2-ol.[3][4]

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-a | ~3.90 | m | 1H | CH-OH (propanol backbone) |

| H-b, H-c | ~2.75, ~2.55 | dd, dd | 2H | CH₂-NH₂ (propanol backbone) |

| H-d | ~2.40 | m | 2H | CH₂-N (propanol backbone) |

| H-e | ~3.60 | t | 4H | O-CH₂ (morpholine) |

| H-f | ~2.50 | t | 4H | N-CH₂ (morpholine) |

| g, h | Variable | br s | 3H | NH₂, OH (exchangeable) |

-

Causality: The proton on the carbon bearing the hydroxyl group (H-a) is expected to be the most downfield of the backbone protons due to the deshielding effect of the oxygen atom. The morpholine protons adjacent to oxygen (H-e) will appear further downfield than those adjacent to nitrogen (H-f). A COSY experiment would show correlation between H-a, H-b/c, and H-d, confirming the propanol backbone connectivity.

¹³C NMR - Predicted Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show 5 distinct signals, as two pairs of carbons in the morpholine ring are chemically equivalent due to symmetry.

| Carbon Label | Predicted δ (ppm) | Assignment |

| C1 | ~70.0 | C H-OH |

| C2 | ~67.0 | O-C H₂ (morpholine) |

| C3 | ~61.0 | C H₂-N (propanol) |

| C4 | ~54.0 | N-C H₂ (morpholine) |

| C5 | ~46.0 | C H₂-NH₂ |

-

Self-Validation: An HSQC experiment provides the ultimate cross-check. For example, the proton signal predicted at ~3.90 ppm (H-a) should show a correlation cross-peak to the carbon signal at ~70.0 ppm (C1), unambiguously assigning that C-H bond.

Infrared (IR) Spectroscopy for Functional Group Confirmation

Principle and Experimental Choice

IR spectroscopy is a rapid and simple method to confirm the presence of specific functional groups, which absorb infrared radiation at characteristic frequencies. For this molecule, we are looking for definitive evidence of the O-H (alcohol) and N-H (primary amine) groups, as well as C-O and C-N bonds. Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation.

Experimental Protocol: ATR-IR Analysis

-

Sample Preparation: Place a small amount (a few milligrams) of the neat liquid or solid sample directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation and Expected Results

The IR spectrum will provide a characteristic fingerprint confirming the key functional groups.[5][6]

| Expected Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Secondary Alcohol |

| 3350 - 3150 (two sharp bands) | N-H stretch | Primary Amine |

| 2950 - 2800 | C-H stretch | Aliphatic (CH, CH₂) |

| ~1600 | N-H bend (scissoring) | Primary Amine |

| 1150 - 1050 (strong) | C-O stretch | Alcohol & Ether |

| 1250 - 1020 | C-N stretch | Amine & Morpholine |

-

Expert Insight: The most diagnostic region is above 3000 cm⁻¹. The presence of a broad band centered around 3300 cm⁻¹ (O-H) overlapping with two sharper peaks characteristic of a primary amine's symmetric and asymmetric stretches provides powerful and simultaneous confirmation of both the alcohol and primary amine functionalities.

Data Synthesis and Final Structure Confirmation

The definitive structural proof for this compound is achieved by synthesizing the data from all three techniques:

-

ESI-MS confirms the molecular formula is C₇H₁₆N₂O₂ via the accurate mass of the [M+H]⁺ ion at m/z 161.13.

-

IR Spectroscopy confirms the presence of the required -OH, -NH₂, C-O, and C-N functional groups.

-

NMR Spectroscopy (¹H, ¹³C, COSY, and HSQC) provides the final, unambiguous evidence. It maps out the complete C-H framework, showing the connectivity of the aminomethyl group (-CH₂NH₂) and the morpholinomethyl group (-CH₂-morpholine) to the central methine carbon (-CH(OH)-), thus confirming the structure as this compound and ruling out other isomers.

Caption: Synthesis of multi-technique spectroscopic data.

Conclusion

The structural elucidation of a novel chemical entity like this compound is a systematic process that relies on the strategic application of modern analytical techniques. By following a logical workflow—beginning with mass spectrometry for molecular weight determination, proceeding to NMR for detailed connectivity mapping, and using IR spectroscopy for functional group validation—researchers can establish a molecule's structure with a high degree of confidence. This self-validating, multi-technique approach ensures the scientific integrity required for advanced research and drug development.

References

- Masoud, M. S.; Ali, A. E.; Elasala, G. S.; Elwardany, R. E. Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Morpholine and Its Complexes. Eur. J. Chem. 2023, 14, 53-64. [Link]

- (S)-1-Amino-3-morpholinopropan-2-ol | C7H16N2O2. PubChem. [Link]

- Synthesis and Characterization of Some New Morpholine Derivatives.

- Multifunctional Thiazolidine Derivatives Synergistic Regulation of Charge Transport Interface for Inverted Perovskite Solar Cell.

- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH. [Link]

- Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.

- 1-Amino-2-propanol Method number: Target concentr

- Chemical Properties of 2-Propanol, 1-amino- (CAS 78-96-6). Cheméo. [Link]

- 1-Propanol, 3-amino-. NIST WebBook. [Link]

- 1-Propanol, 2-amino-2-methyl-. NIST WebBook. [Link]

- 1-Aminopropan-2-ol. Wikipedia. [Link]

- Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. PMC - NIH. [Link]

- Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. [Link]

- Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. PMC - NIH. [Link]

- (2R)-1-aminopropan-2-ol | C3H9NO. PubChem - NIH. [Link]

- 2-Propanol, 1-amino-. NIST WebBook. [Link]

Sources

- 1. (S)-1-Amino-3-morpholinopropan-2-ol | C7H16N2O2 | CID 1380975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Amino-3-morpholin-4-yl-propan-2-ol | 39849-45-1 | PBA84945 [biosynth.com]

- 3. Amino-2-propanol(78-96-6) 1H NMR spectrum [chemicalbook.com]

- 4. 1-Aminopropan-2-ol - Wikipedia [en.wikipedia.org]

- 5. 1-Propanol, 3-amino- [webbook.nist.gov]

- 6. 2-Propanol, 1-amino- [webbook.nist.gov]

A Technical Guide to the Synthesis of 1-Amino-3-morpholinopropan-2-ol from Amino Alcohol Precursors

Executive Summary

1-Amino-3-morpholinopropan-2-ol is a valuable trifunctional chemical intermediate characterized by a primary amine, a secondary alcohol, and a morpholine moiety. This unique structure makes it a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides an in-depth examination of a robust and widely applicable synthetic strategy for its preparation, focusing on the nucleophilic ring-opening of an epoxide precursor. The narrative emphasizes the mechanistic rationale behind experimental choices, providing researchers and drug development professionals with a comprehensive understanding of the process from starting materials to the final, purified compound.

Introduction: The Strategic Importance of this compound

The synthesis of functionalized amino alcohols is a cornerstone of modern medicinal chemistry. These motifs are present in a vast array of biologically active compounds. This compound, in particular, serves as a key scaffold for constructing molecules with potential therapeutic applications. The morpholine ring often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while the amino and alcohol groups provide reactive handles for further chemical elaboration.

The primary challenge in synthesizing such molecules lies in achieving high regioselectivity and yield while maintaining operational simplicity. The most effective and industrially scalable approach begins with epichlorohydrin, a readily available and highly reactive trifunctional electrophile. Through a sequential nucleophilic substitution strategy, the epoxide ring is first opened by morpholine, followed by the displacement of the chloride to install the primary amine. This method offers excellent control over the introduction of each functional group.

Core Synthetic Strategy: A Two-Step Nucleophilic Approach

The synthesis is logically divided into two distinct, high-yielding steps:

-

Epoxide Ring-Opening: The reaction of epichlorohydrin with morpholine, a secondary amine, to form the key intermediate, 1-chloro-3-morpholinopropan-2-ol. This step leverages the high ring strain of the epoxide, which facilitates nucleophilic attack even without a strong catalyst.[1]

-

Amination: The subsequent nucleophilic substitution of the primary chloride in the intermediate with an amino group source, typically ammonia, to yield the final product.

This sequential approach is critical for preventing undesired side reactions, such as the reaction of ammonia with the highly reactive epoxide ring of the starting material.

Caption: Nucleophilic ring-opening of epichlorohydrin by morpholine.

Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add morpholine (1.0 equivalent) and a suitable solvent such as methanol or water. Cool the flask in an ice bath to 0-5 °C.

-

Addition: Add epichlorohydrin (1.0-1.1 equivalents) dropwise to the stirred morpholine solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Causality: This reaction is exothermic. Slow, controlled addition at low temperature is crucial to prevent runaway reactions and minimize the formation of byproducts, such as dioxanes, which can occur at higher temperatures. [2]3. Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Workup & Purification: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield 1-chloro-3-morpholinopropan-2-ol as a clear liquid.

Step 2: Amination to form this compound

This second step involves the conversion of the primary alkyl chloride to a primary amine via nucleophilic substitution.

Mechanistic Principle: The chlorohydrin intermediate is reacted with a large excess of an amine source, typically aqueous ammonia. The reaction proceeds via a standard SN2 mechanism where the ammonia nitrogen displaces the chloride ion. This type of transformation is a common strategy for producing 1,3-diamino-2-propanol derivatives. [3][4] Experimental Protocol:

-

Setup: Charge a high-pressure steel autoclave with 1-chloro-3-morpholinopropan-2-ol (1.0 equivalent), a solvent such as ethanol or isopropanol, and a concentrated aqueous solution of ammonia (10-20 equivalents).

-

Causality: A large excess of ammonia is essential. It not only acts as the nucleophile but also as the base to neutralize the HCl byproduct. More importantly, the high concentration shifts the equilibrium to favor the formation of the primary amine and statistically minimizes the competing reaction of the product amine with the starting chlorohydrin, which would lead to secondary amine byproducts.

-

-

Reaction: Seal the autoclave and heat the mixture to 80-100 °C with vigorous stirring. The internal pressure will increase significantly. Maintain this temperature for 12-48 hours.

-

Causality: Elevated temperature is required to overcome the activation energy for the C-Cl bond cleavage. A sealed pressure vessel is necessary to contain the volatile ammonia and allow the reaction to proceed at temperatures above its boiling point.

-

-

Workup: After cooling the reactor to room temperature, carefully vent the excess ammonia. Transfer the reaction mixture to a round-bottom flask.

-

Purification: Remove the solvent and excess water under reduced pressure. The crude product can be purified by vacuum distillation or by crystallization of its hydrochloride salt to yield this compound.

Comparative Analysis of Synthetic Parameters

| Parameter | Step 1: Epoxide Ring-Opening | Step 2: Amination | Overall Process Considerations |

| Key Reagents | Epichlorohydrin, Morpholine | 1-Chloro-3-morpholinopropan-2-ol, Ammonia | Readily available and relatively inexpensive starting materials. |

| Typical Yield | > 90% | 70-85% | Good overall yield, making the process economically viable. |

| Reaction Conditions | 0 °C to Room Temperature, Atmospheric Pressure | 80-100 °C, High Pressure (Autoclave) | Step 2 requires specialized high-pressure equipment. |

| Selectivity | High regioselectivity for attack at the terminal carbon. | Good selectivity for primary amine with excess ammonia. | The sequential nature of the process ensures high chemical selectivity. |

| Key Challenges | Exothermic reaction requires careful temperature control. | Handling of volatile/corrosive ammonia; potential for over-alkylation. | Purification of the final amino alcohol can be challenging due to its high boiling point and polarity. |

Safety Considerations

-

Epichlorohydrin: This is a highly toxic, carcinogenic, and reactive substance. It should be handled only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

-

Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Work should be conducted in a fume hood.

-

High-Pressure Reactions: The amination step requires an autoclave. Personnel must be properly trained in the operation of high-pressure equipment. The vessel should be equipped with a pressure relief valve and a burst disc.

Conclusion

The synthesis of this compound from epichlorohydrin and morpholine represents a logical, efficient, and scalable strategy. By leveraging a two-step sequence of epoxide ring-opening followed by amination, this method provides excellent control over the introduction of the desired functional groups. A thorough understanding of the underlying reaction mechanisms—specifically the SN2 attack on the strained epoxide and the subsequent nucleophilic substitution of the chloride—is paramount for optimizing reaction conditions, maximizing yield, and ensuring safety. This guide provides the foundational knowledge for researchers to successfully implement this synthesis and utilize the resulting versatile building block in their drug discovery and development programs.

References

- Azizi, N., & Saidi, M. R. (2003). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters, 5(21), 3847–3850. [Link]

- Wu, J., Xia, H.-G., & Zhang, K. (2006). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry, 8(4), 331-333. [Link]

- Su, W., & Li, J. (2010). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules, 15(1), 273-285. [Link]

- What is the synthesis and application of (S)-1-Amino-3-chloro-2-propanol hydrochloride? (n.d.).

- Li, Z., et al. (2020). ZnCl2 Catalyzed Ring-Opening Reaction of Symmetrical Epoxides with Aromatic Amines for the Synthesis of 1,2-Amino Alcohols.

- The Reaction of Epichlorohydrin with Secondary Amines. (n.d.). Scite.ai.

- A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). International Journal of Chemical Studies, 5(3), 55-63. [Link]

- Hu, Y., et al. (2012). Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals with Oxygen Molecule. The Journal of Physical Chemistry A, 116(27), 7237–7245. [Link]

- A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. (2015). Medicinal Chemistry Research, 24, 3493–3504. [Link]

- Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives. (2000).

- Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives. (2000).

- (2S)-1-amino-3-chloropropan-2-ol hydrochloride. (2024). ChemBK.

- epoxide ring-opening reactions: Topics by Science.gov. (n.d.).

- Reaction of Aromatic Amines with Epihalohydrins. (1964). UNI ScholarWorks. [Link]

- Laguerre, M., et al. (1989). New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses. Canadian Journal of Chemistry, 67(9), 1514-1521. [Link]

- Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2021). Molecules, 26(11), 3290. [Link]

- Inokuchi, J., et al. (1987). Preparation of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, inhibitor of murine glucocerebroside synthetase. Journal of Lipid Research, 28(5), 565-571. [Link]

- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. [Link]

- Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps.

- Ring-opening of epoxides with morpholine-borane. (2006). The Journal of Organic Chemistry, 71(21), 8294–8296. [Link]

- Heywood, D. L., & Phillips, B. (1958). The Reaction of Epichlorohydrin with Secondary Amines. Journal of the American Chemical Society, 80(6), 1257–1259. [Link]

- 1-Amino-3-chloro-2-propanol. (n.d.). PubChem.

- Synthesis of 1,3-amino alcohol starting materials. (n.d.). ResearchGate.

- Process Development Report: A Low-Cost Route to (R)-3-Aminobutan-1-ol. (2019). Medicines for All Institute (M4ALL). [Link]

- Kim, D., & Chen, M. S. (2012). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Journal of the American Chemical Society, 134(29), 12062–12065. [Link]

- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

- Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. (2020). Organic & Biomolecular Chemistry, 18(28), 5367-5371. [Link]

- Process for the preparation of amino alcohol derivatives or salts thereof. (2016).

- Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Medicinal Chemistry, 7(2), 29-38. [Link]

- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2019). Polymers, 11(11), 1887. [Link]

- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2022). Molecules, 27(19), 6215. [Link]

- Synthesis and Characterization of Some New Morpholine Derivatives. (2015). Baghdad Science Journal, 12(1), 136-145. [Link]

- Preparation method of 3-amino-1,2-propanediol. (2015).

Sources

The Strategic deployment of 1-Amino-3-morpholinopropan-2-ol as a Chiral Building Block in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Chirality in Pharmaceutical Synthesis

In the landscape of modern drug development, the principle of chirality is of paramount importance. The three-dimensional arrangement of atoms within a molecule can dictate its pharmacological and toxicological profile. As such, the ability to selectively synthesize a single enantiomer of a drug substance is a critical capability in the pharmaceutical industry. Chiral building blocks, or synthons, are the foundational elements that enable the construction of complex, stereochemically defined molecules. Among these, 1-Amino-3-morpholinopropan-2-ol stands out as a versatile and valuable synthon, offering a unique combination of structural features that are highly advantageous in the design of novel therapeutics. This guide provides a comprehensive technical overview of the synthesis and application of this crucial chiral building block.

The Molecular Architecture and Strategic Value of this compound

This compound is a chiral 1,2-amino alcohol that incorporates a morpholine moiety. Its structure is characterized by a stereogenic center at the C2 position, leading to the existence of (R) and (S) enantiomers. Each component of this molecule contributes to its utility as a chiral building block:

-

The Chiral 1,2-Amino Alcohol Core: This functional group arrangement is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds, including beta-blockers and antiviral agents. The vicinal amino and hydroxyl groups provide key hydrogen bonding interactions with biological targets and serve as versatile handles for further chemical modification.

-

The Morpholine Ring: The morpholine heterocycle is frequently incorporated into drug candidates to enhance their physicochemical properties.[1][2] Its presence can improve aqueous solubility, metabolic stability, and pharmacokinetic profiles.[3][4] The nitrogen atom of the morpholine ring is a weak base, which can be advantageous in modulating the overall pKa of a drug molecule.[5]

The combination of these features in a single, enantiomerically pure molecule makes this compound a highly sought-after intermediate for the synthesis of complex chiral drugs.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound is a key challenge that can be addressed through several strategic approaches. The choice of synthetic route often depends on the desired enantiomer, scalability, and economic considerations.

Synthesis from Chiral Precursors: A Reliable Path to Enantiopurity

One of the most direct and reliable methods for obtaining enantiomerically pure this compound is to start from a commercially available chiral building block. Chiral epoxides, such as (R)- and (S)-epichlorohydrin or (R)- and (S)-glycidyl butyrate, are common and effective starting materials.[6][7]

A representative synthetic pathway starting from (S)-epichlorohydrin is outlined below. This approach leverages the defined stereochemistry of the starting material to produce the corresponding (S)-enantiomer of the target molecule.

Diagram of the synthetic pathway from (S)-epichlorohydrin:

Caption: General synthetic scheme for (R)-1-Amino-3-morpholinopropan-2-ol from (S)-epichlorohydrin.

Experimental Protocol: Synthesis of (R)-1-Amino-3-morpholinopropan-2-ol from (S)-Epichlorohydrin

Step 1: Epoxide Ring Opening

-

To a solution of morpholine (1.1 equivalents) in a suitable solvent such as methanol or isopropanol, add (S)-epichlorohydrin (1.0 equivalent) dropwise at a controlled temperature (e.g., 0-5 °C).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Remove the solvent under reduced pressure to obtain crude (S)-1-chloro-3-morpholinopropan-2-ol, which can be used in the next step without further purification.

Step 2: Azide Displacement

-

Dissolve the crude (S)-1-chloro-3-morpholinopropan-2-ol in a polar aprotic solvent such as DMF.

-

Add sodium azide (1.5-2.0 equivalents) and heat the reaction mixture (e.g., 80-100 °C) until the starting material is consumed.

-

Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (R)-1-azido-3-morpholinopropan-2-ol.

Step 3: Azide Reduction

-

Dissolve the crude (R)-1-azido-3-morpholinopropan-2-ol in a solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) until the azide is fully reduced.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain (R)-1-Amino-3-morpholinopropan-2-ol.

Note: This is a generalized protocol and specific conditions may need to be optimized.

Asymmetric Synthesis: Building Chirality Catalytically

Sharpless Asymmetric Aminohydroxylation (ASAH)

The ASAH reaction allows for the direct conversion of an alkene to a chiral 1,2-amino alcohol in a single step with high enantioselectivity.[8][9] The reaction utilizes an osmium catalyst in the presence of a chiral ligand (typically a derivative of dihydroquinine or dihydroquinidine) and a nitrogen source.

Diagram illustrating the Sharpless Asymmetric Aminohydroxylation:

Caption: Conceptual workflow of Sharpless Asymmetric Aminohydroxylation.

Enzymatic Kinetic Resolution: Harnessing Biocatalysis

Enzymatic kinetic resolution is a powerful technique for separating a racemic mixture of this compound or its precursors. This method utilizes an enzyme, typically a lipase, that selectively catalyzes a reaction on one enantiomer, leaving the other enantiomer unreacted.[10] For example, a lipase can selectively acylate the (R)-enantiomer of the amino alcohol, allowing for the separation of the acylated (R)-enantiomer from the unreacted (S)-enantiomer.

Table 1: Comparison of Enantioselective Synthesis Strategies

| Strategy | Advantages | Disadvantages |

| Chiral Pool Synthesis | High enantiopurity, well-established chemistry. | Limited by the availability and cost of the chiral starting material. |

| Asymmetric Catalysis | Can generate chirality from achiral starting materials, catalytic amounts of chiral inducer. | May require optimization of reaction conditions and ligands; catalyst costs can be high. |

| Enzymatic Resolution | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield of 50% for the desired enantiomer, requires separation of product and unreacted starting material. |

Application in Pharmaceutical Synthesis: A Case Study Approach

The utility of this compound as a chiral building block is best illustrated through its application in the synthesis of complex pharmaceutical agents. While its use may not always be explicitly published in open literature for proprietary reasons, its structural motifs are present in several important drug classes.

Potential Role in the Synthesis of Oxazolidinone Antibiotics

The oxazolidinone class of antibiotics, which includes Linezolid and Tedizolid, are crucial for treating infections caused by multi-drug resistant Gram-positive bacteria.[11][12][13] The core structure of these drugs often features a chiral 5-(aminomethyl)-oxazolidin-2-one ring. While the most common synthetic routes for these drugs may utilize other chiral precursors, this compound represents a viable and structurally related starting material for the synthesis of novel analogues. The amino alcohol functionality can be elaborated to form the oxazolidinone ring, while the morpholine group can be a key pharmacophoric element or a precursor to other functional groups.

A Building Block for Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and immunology. Many kinase inhibitors feature a morpholine moiety, which can impart desirable properties such as improved solubility and target engagement.[14] Chiral amino alcohols are also common structural features in this class of drugs. The combination of these two motifs in this compound makes it an attractive starting point for the synthesis of novel kinase inhibitors.

Diagram illustrating the general structure of a kinase inhibitor incorporating the this compound scaffold:

Caption: Conceptual model of a kinase inhibitor built from the title compound.

Conclusion and Future Perspectives

This compound is a chiral building block of significant strategic value in pharmaceutical synthesis. Its unique combination of a chiral 1,2-amino alcohol core and a morpholine ring provides a powerful platform for the construction of complex and biologically active molecules. The availability of multiple enantioselective synthetic strategies, including chiral pool synthesis, asymmetric catalysis, and enzymatic resolution, allows for the flexible and efficient production of either enantiomer.

As the demand for stereochemically pure and structurally diverse drug candidates continues to grow, the importance of versatile chiral building blocks like this compound will only increase. Future research in this area will likely focus on the development of more efficient and sustainable synthetic routes, as well as the exploration of its application in the synthesis of novel therapeutics targeting a wide range of diseases.

References

- Kourounakis, A. P., & Xanthopoulos, D. (2020). Morpholine as a Privileged Scaffold in Medicinal Chemistry: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 707-753. [Link]

- Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

- Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 309, 01021. [Link]

- Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2736–2766. [Link]

- O'Brien, P. (1999). Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis.

- Heravi, M. M., Lashaki, T. B., Fattahi, B., & Zadsirjan, V. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(15), 8186-8213. [Link]

- Sheehan, C. S., Stachurska-Buczek, D., & Choi, N. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 438-445. [Link]

- Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives.

- The Sharpless Asymmetric Aminohydroxylation.

- Madhusudhan, G., et al. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 3(5), 168-175. [Link]

- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi

- 1,2-amino alcohol synthesis by hydroxyl

- An Improved Process For The Preparation Of Rivaroxaban Involving Novel Intermediate.

- Pinho e Melo, T. M. V. D. (2011). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Molecules, 16(5), 3743-3774. [Link]

- (S)-Epichlorohydrin. ANGUS Chemical Company. [Link]

- AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. Semantic Scholar. [Link]

- Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. [Link]

- Process for the synthesis of rivaroxaban and intermediate for the production thereof.

- Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form.

- A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. MDPI. [Link]

- Tedizolid Phosphate: a Next-Gener

- Kinetic Resolution of Racemic Amines to Enantiopure (S)-amines by a Biocatalytic Cascade Employing Amine Dehydrogenase and Alanine Dehydrogenase.

- Tedizolid Phosphate (Sivextro): A Second-Generation Oxazolidinone to Treat Acute Bacterial Skin and Skin Structure Infections. PMC. [Link]

- Enzymatic resolution of ( RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines. Semantic Scholar. [Link]

- Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive p

- Tedizolid. PubChem. [Link]

- Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]

- Antivirals: Past, Present and Future. PMC. [Link]

- Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed. [Link]

- Delafloxacin. New Drug Approvals. [Link]

- Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived n

- Synthesis of Chiral Tetraaminophosphonium Chlorides from N-Boc a-Amino Acid Esters.

- PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL). [Link]

- Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. PMC. [Link]

- n-phenyl-(5r)-hydroxymethyl- 2-oxazolidinone. Organic Syntheses Procedure. [Link]

- Special Issue : Recent Advances in the Development of Antiviral Agents. MDPI. [Link]

- Efficient kinetic resolution of racemic 3-nitro-cyclopent(or hex)

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 8. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12625E [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Dynamic Kinetic Resolution of 2‐Phenylpropanal Derivatives to Yield β‐Chiral Primary Amines <i>via</i> Bioamination [ouci.dntb.gov.ua]

- 12. CN102952025A - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride - Google Patents [patents.google.com]

- 13. Delafloxacin: design, development and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Spectroscopic Profile of 1-Amino-3-morpholinopropan-2-ol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Amino-3-morpholinopropan-2-ol, a key intermediate in pharmaceutical synthesis. Given the limited availability of public experimental spectra for this specific molecule, this guide leverages high-fidelity predicted data to offer a comprehensive characterization. This approach is invaluable for researchers in confirming the identity and purity of synthesized batches and for the elucidation of related structures. The data presented herein is generated using advanced computational algorithms, providing a robust framework for spectroscopic analysis in drug development.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups: a primary amine, a secondary alcohol, and a morpholine ring. Each of these moieties contributes distinct signals in various spectroscopic techniques, allowing for a thorough structural confirmation.

The following diagram illustrates the chemical structure of this compound, with atom numbering for unambiguous NMR assignments.

Caption: Structure of this compound with numbering.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum Data

| m/z (Predicted) | Relative Intensity | Proposed Fragment Ion |

| 161.13 | High | [M+H]⁺ (Molecular Ion) |

| 144.13 | Moderate | [M+H - NH₃]⁺ |

| 101.09 | High | [Morpholinomethyl]⁺ |

| 86.08 | Moderate | [Morpholine]⁺ |

| 74.06 | Moderate | [C₃H₈NO]⁺ |

Interpretation of the Mass Spectrum

The predicted mass spectrum is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 161.13, corresponding to the protonated molecule (C₇H₁₆N₂O₂ + H)⁺. A key fragmentation pathway involves the loss of ammonia (NH₃) from the primary amine, resulting in a peak at m/z 144.13. The high-intensity peak at m/z 101.09 is characteristic of the stable morpholinomethyl cation, formed by cleavage of the C-C bond adjacent to the hydroxyl group. The presence of a peak at m/z 86.08 would indicate the formation of the morpholine radical cation. Another significant fragment at m/z 74.06 likely arises from the cleavage of the bond between the propanol backbone and the morpholine ring.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use an ESI-MS system in positive ion mode.

-

Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch, N-H stretch | Alcohol, Primary Amine |

| 2950-2850 | C-H stretch | Aliphatic |

| 1590-1490 | N-H bend | Primary Amine |

| 1450-1350 | C-H bend | Aliphatic |

| 1115-1085 | C-O stretch | Secondary Alcohol |

| 1115-1085 | C-N stretch | Tertiary Amine (Morpholine) |

| 1115-1085 | C-O-C stretch | Ether (Morpholine) |

Interpretation of the IR Spectrum

The IR spectrum is predicted to be dominated by a broad absorption band in the 3400-3200 cm⁻¹ region, which is characteristic of the overlapping O-H and N-H stretching vibrations of the alcohol and primary amine groups, respectively. The presence of aliphatic C-H bonds is confirmed by the stretching vibrations in the 2950-2850 cm⁻¹ range and bending vibrations between 1450-1350 cm⁻¹. The N-H bending of the primary amine is expected to appear in the 1590-1490 cm⁻¹ region. A strong, complex band around 1115-1085 cm⁻¹ is anticipated, arising from the C-O stretching of the secondary alcohol, as well as the C-N and C-O-C stretching vibrations of the morpholine ring.

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction: Perform a background scan prior to sample analysis to subtract the atmospheric and instrument background.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Atom Number | Chemical Shift (ppm) (Predicted) | Multiplicity | Integration |

| H on N10' | 2.5-3.0 (broad) | s | 2H |

| H on O9' | 2.0-2.5 (broad) | s | 1H |

| H on C2, C6 | 3.6-3.8 | t | 4H |

| H on C3, C5 | 2.4-2.6 | t | 4H |

| H on C7' | 2.6-2.8 | m | 2H |

| H on C8' | 3.8-4.0 | m | 1H |

| H on C11' | 2.3-2.5 | m | 2H |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show broad singlets for the exchangeable protons of the primary amine (N10'-H) and the hydroxyl group (O9'-H), typically in the 2.0-3.0 ppm region. The morpholine ring protons are expected to appear as two triplets: one for the protons on the carbons adjacent to the oxygen (C2-H, C6-H) around 3.6-3.8 ppm, and another for the protons on the carbons adjacent to the nitrogen (C3-H, C5-H) around 2.4-2.6 ppm. The protons of the propanol backbone will present as multiplets. The methine proton on the carbon bearing the hydroxyl group (C8'-H) is expected to be the most downfield of the backbone protons, around 3.8-4.0 ppm. The methylene protons adjacent to the primary amine (C7'-H) and the morpholine nitrogen (C11'-H) are predicted to appear as multiplets in the 2.3-2.8 ppm range.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Atom Number | Chemical Shift (ppm) (Predicted) |

| C2, C6 | 67-69 |

| C3, C5 | 53-55 |

| C7' | 45-47 |

| C8' | 68-70 |

| C11' | 60-62 |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show five distinct signals. The carbons of the morpholine ring adjacent to the oxygen (C2, C6) are expected to resonate around 67-69 ppm, while those adjacent to the nitrogen (C3, C5) will be further upfield at approximately 53-55 ppm. In the propanol chain, the carbon bearing the hydroxyl group (C8') is predicted to be the most downfield, around 68-70 ppm. The carbon adjacent to the primary amine (C7') is expected at 45-47 ppm, and the carbon adjacent to the morpholine nitrogen (C11') is predicted to be in the 60-62 ppm range.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound based on predicted data. The analysis of the predicted MS, IR, ¹H NMR, and ¹³C NMR spectra offers a comprehensive understanding of the structural features of this molecule. The provided experimental protocols serve as a practical reference for researchers working on the synthesis and analysis of this and related compounds in the field of drug development.

References

- ACD/Labs. (n.d.). NMR Predictors.

- PerkinElmer. (n.d.). ChemDraw.

- NIST. (n.d.). NIST Chemistry WebBook.

solubility and stability of 1-Amino-3-morpholinopropan-2-ol

An In-Depth Technical Guide to the Solubility and Stability of 1-Amino-3-morpholinopropan-2-ol

Foreword

In the landscape of pharmaceutical development, the journey from a promising chemical entity to a viable drug substance is paved with rigorous scientific investigation. The fundamental physicochemical properties of a molecule are the bedrock upon which all subsequent development activities are built. This guide focuses on this compound (CAS: 39849-45-1), a versatile building block whose morpholine and amino alcohol moieties are of significant interest in medicinal chemistry.[1] A comprehensive understanding of its solubility and stability is not merely an academic exercise; it is a critical prerequisite for successful formulation, analytical method development, and regulatory compliance. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, validated methodologies required to thoroughly characterize this molecule.

Part 1: Solubility Characterization: Beyond a Single Number

Solubility dictates the bioavailability of a drug substance and is a primary consideration in formulation strategy. For an ionizable molecule like this compound, which possesses both a primary amine and a tertiary amine within the morpholine ring, solubility is not a static value but a dynamic function of pH.

Theoretical Framework: The Impact of Ionization

The structure of this compound contains at least two basic nitrogen centers that can be protonated. The extent of ionization at a given pH is governed by the pKa of these functional groups. The Henderson-Hasselbalch equation provides the theoretical basis for predicting the ratio of ionized to non-ionized species. The ionized (protonated) form is expected to have significantly higher aqueous solubility due to its charge and ability to form strong ion-dipole interactions with water. Therefore, establishing the pH-solubility profile is essential to predict its behavior in the gastrointestinal tract and to guide the selection of appropriate formulation strategies.

Experimental Protocol: Equilibrium Shake-Flask Solubility

The gold-standard method for determining thermodynamic equilibrium solubility is the shake-flask method. Its deliberate simplicity and reliance on reaching a true equilibrium make it a highly trustworthy and reproducible technique. The protocol described below is aligned with principles outlined in guidelines such as OECD Test Guideline 105.

Objective: To determine the aqueous solubility of this compound across a physiologically relevant pH range (pH 2 to 10) at controlled temperatures (25°C and 37°C).

Methodology:

-

Buffer Preparation: Prepare a series of well-characterized buffers (e.g., phosphate, citrate) at various pH points (e.g., 2.0, 4.5, 6.8, 7.4, 9.0). Verify the final pH of each buffer.

-

Sample Addition: Add an excess amount of solid this compound to individual glass vials containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium with a saturated solution was achieved.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C). Agitate for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. Scientist's Note: The time to reach equilibrium should be determined empirically by sampling at intermediate time points (e.g., 12, 24, 48, 72 hours) in a preliminary experiment.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand at the same constant temperature to permit the settling of excess solid. For robust separation, centrifuge the vials at a high speed (e.g., >10,000 rpm).

-

Sample Analysis: Carefully withdraw a clear aliquot of the supernatant. Perform a precise dilution with an appropriate mobile phase into a pre-calibrated volumetric flask. Quantify the concentration of the dissolved substance using a validated, stability-indicating HPLC method. High-Performance Liquid Chromatography is the preferred analytical technique for its specificity and sensitivity.[2][3]

-

Data Compilation: Repeat the experiment at 37°C to understand the effect of temperature. Record the results in a structured table.

Workflow for Solubility Profile Generation

Caption: A streamlined workflow for determining the pH-solubility profile.

Data Presentation: Expected pH-Solubility Profile

| pH of Buffer | Temperature | Solubility (mg/mL) |

| 2.0 | 25 °C | [Example Data: High Solubility] |

| 4.5 | 25 °C | [Example Data: High Solubility] |

| 7.4 | 25 °C | [Example Data: Moderate Solubility] |

| 9.0 | 25 °C | [Example Data: Lower Solubility] |

| 7.4 | 37 °C | [Example Data: Compare vs 25°C] |

Part 2: Intrinsic Stability and Degradation Pathway Elucidation

Stability testing is a cornerstone of pharmaceutical development, ensuring that a drug substance maintains its quality, purity, and potency over its shelf life. Forced degradation, or stress testing, is an indispensable tool used to understand the intrinsic stability of a molecule, identify likely degradation products, and develop stability-indicating analytical methods.[4][5]

Rationale for Stress Conditions

The functional groups in this compound—a primary amine, a tertiary amine, and a secondary alcohol—suggest susceptibility to specific degradation pathways.

-

Hydrolysis: While the core structure lacks highly labile groups like esters or amides, extreme pH conditions can still promote degradation.

-

Oxidation: The primary and tertiary amine functionalities are potential sites for oxidation, which can be a significant degradation pathway for many amine-containing drugs.[6]

-

Photolysis: Many organic molecules absorb UV radiation, which can lead to photolytic cleavage or rearrangement.

-

Thermal Stress: Elevated temperatures are used to accelerate thermally-driven degradation processes.

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound under various stress conditions and to support the validation of a stability-indicating analytical method.

Methodology:

-

Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., water/acetonitrile).

-

Application of Stress:

-

Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C.

-

Basic Hydrolysis: Add 0.1 M NaOH and maintain at room temperature.

-

Oxidative Degradation: Add 3% H₂O₂ and maintain at room temperature.

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) in a calibrated oven. Also, heat a solution of the compound.

-

Photolytic Degradation: Expose both solid powder and a solution to a controlled light source as per ICH Q1B guidelines.

-

-

Time Points: Sample each stress condition at multiple time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize impurities without destroying the main peak.[7]

-

Sample Quenching: At each time point, withdraw an aliquot. For acid/base samples, neutralize the solution. For other samples, dilute immediately with mobile phase to stop further reaction.

-

Analysis:

-

HPLC-PDA: Analyze all samples using a High-Performance Liquid Chromatography system equipped with a Photo-Diode Array (PDA) detector. The PDA is critical for assessing peak purity and determining if new chromophores are formed. The method must demonstrate the ability to separate the parent peak from all generated degradants.

-

LC-MS: Analyze samples showing significant degradation using LC-Mass Spectrometry to obtain the mass-to-charge ratio (m/z) of the degradation products. This data is fundamental for proposing chemical structures for the impurities.

-

Logical Workflow for a Forced Degradation Study

Caption: A systematic approach for stress testing and impurity identification.

Conclusion

The rigorous, systematic characterization of this compound's solubility and stability is an indispensable phase of its development. The pH-solubility profile provides the foundational data for creating bioavailable formulations, while forced degradation studies illuminate the molecule's intrinsic liabilities. This knowledge empowers scientists to develop robust formulations, establish meaningful specifications, and create validated, stability-indicating analytical methods. The protocols and workflows detailed herein represent an industry-standard, scientifically-sound approach to generating the high-quality data package required to confidently advance a promising molecule through the pharmaceutical development pipeline.

References

- PubChem. (S)-1-Amino-3-morpholinopropan-2-ol Compound Summary.

- BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

- BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

- Karl, M., et al. (2012). Study of OH-initiated degradation of 2-aminoethanol.